Hexestrol

Catalog No.
S529913
CAS No.
84-16-2
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexestrol

CAS Number

84-16-2

Product Name

Hexestrol

IUPAC Name

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+

InChI Key

PBBGSZCBWVPOOL-HDICACEKSA-N

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Solubility

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS

Synonyms

Dihydrodiethylstilbestrol, Hexestrol, Hexestrol, (R*,R*)-(+-)-Isomer, Hexestrol, (R*,S*)-Isomer, Hexestrol, (R-(R*,R*))-Isomer, Hexestrol, (S-(R*,R*))-Isomer

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O

Description

The exact mass of the compound Hexestrol is 270.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in ether; sol in acetone, alcohol, methanol, dilute soln of alkali hydroxides, vegetable oils upon slight warming; slightly sol in benzene, chloroform; practically insol in water, dil mineral acids. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9894. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Dihydrostilbenoids. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Estrogen Receptors and Signaling Pathways

One primary application of hexestrol lies in research on estrogen receptors and the downstream signaling pathways they activate. Hexestrol binds to estrogen receptors (ERs) in target tissues similar to natural estrogen. This binding triggers a cascade of cellular events that regulate various physiological and biochemical processes [1].

Researchers can utilize hexestrol to understand how ERs function and how they influence gene expression, cell proliferation, and other estrogen-mediated effects. Additionally, hexestrol with a stable isotope deuterium incorporated (hexestrol-d4) offers enhanced stability, making it particularly useful in such studies [2].

[1] SCBT - Santa Cruz Biotechnology: Hexestrol-d4 [2] Same as source [1]

Hexestrol, also sold under brand names like Synestrol, belongs to the stilbene class of synthetic estrogens. It was first synthesized in the 1930s []. Initially used for estrogen replacement therapy and treatment of hormone-sensitive cancers, its use has dwindled due to the discovery of safer and more effective alternatives []. However, Hexestrol continues to be of interest in scientific research, particularly for its potential applications in understanding estrogen-related mechanisms [].


Molecular Structure Analysis

Hexestrol possesses a unique stilbene structure, characterized by a central ethylene bridge connecting two hydroxylated benzene rings. This structure grants it a high affinity for estrogen receptors (ERs) due to its ability to mimic the shape of natural estrogens []. The presence of two hydroxyl groups further contributes to its estrogenic activity.


Chemical Reactions Analysis

Synthesis

The exact synthesis pathway for Hexestrol is proprietary information, but scientific literature suggests a condensation reaction between a diphenolethanol derivative and an aromatic aldehyde [].

Decomposition
Other Reactions

Research suggests Hexestrol can be conjugated with cytotoxic agents to create targeted therapies for estrogen receptor-positive cancers []. The specific reactions involved would depend on the chosen cytotoxic agent.


Physical And Chemical Properties Analysis

  • Melting point: 162-164 °C []
  • Boiling point: No data available
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Relatively stable under normal storage conditions []

Hexestrol mimics the action of natural estrogens by binding to estrogen receptors (ERs) alpha and beta with high affinity []. This binding triggers various cellular responses associated with estrogen signaling, which can be beneficial or detrimental depending on the context.

In the context of cancer treatment, Hexestrol's ability to bind ERs in cancer cells can potentially inhibit their growth or promote cell death []. However, this mechanism is not entirely selective, and Hexestrol can also interact with healthy tissues expressing ERs, leading to potential side effects [].

Hexestrol is a potentially hazardous compound due to its estrogenic activity. Studies have linked it to an increased risk of developing certain cancers, including endometrial cancer [].

Here are some specific safety concerns:

  • Carcinogenicity: Exposure to Hexestrol has been linked to an increased risk of developing certain cancers [].
  • Reproductive toxicity: Hexestrol can disrupt normal hormonal function and fertility [].
  • Other potential hazards: Limited data suggests Hexestrol might exhibit mutagenic properties [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC
WHITE CRYSTALLINE POWDER

XLogP3

5.2

Exact Mass

270.162

Odor

ODORLESS

Appearance

Solid powder

Melting Point

185
186.5 °C
185-188 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10BI795R7D

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Antineoplastic Agents, Hormonal; Estrogens, Non-Steroidal
A SYNTHETIC ESTROGEN.
OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/
HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/
MAJOR USE OF ESTROGENS IS IN COMBINATION WITH PROGESTINS AS ORAL CONTRACEPTIVES... TREATMENT /DURING &/OR FOR MENOPAUSE/ WITH ESTROGEN IS SPECIFIC & EFFECTIVE. ... SENILE OR ATROPHIC VAGINITIS, OFTEN ASSOC WITH CHRONIC INFECTION OF ATROPHIC STRUCTURES, RESPONDS WELL TO ESTROGEN. /ESTROGENS/
KRAUROSIS VULVAE...CONDITION DUE IN PART TO DEFICIENCY IN ESTROGEN...IS FAVORABLY INFLUENCED BY ESTROGEN... IN PAST LARGE DOSES...HAVE BEEN GIVEN DURING PREGNANCY IN ATTEMPTS TO PREVENT THREATENED OR HABITUAL ABORTION OR BECAUSE OF ABNORMALITIES OF URINARY ESTROGEN EXCRETION IN TOXEMIA OF PREGNANCY. /ESTROGENS/
...RELIEF OF DYSMENORRHEA BY INHIBITING OVULATION WITH ESTROGEN. ... USE OF ESTROGENS IN TREATMENT OF ENDOMETRIOSIS...IN CONNECTION WITH THERAPEUTIC USES OF PROGESTINS. ...ESTROGENS CAN BE USED WITH SOME SUCCESS /IN DYSFUNCTIONAL UTERINE BLEEDING/... /ESTROGENS/
FAILURE OF OVARIAN DEVELOPMENT.../&/OR/ OVARIAN DYSGENESIS... THERAPY WITH ESTROGEN @ APPROPRIATE TIME BRINGS ABOUT...EVENTS OF PUBERTY, EXCEPT FOR SPURT IN GROWTH &...CHANGES IN OVARY. ... ACNE...TREATMENT WITH ESTROGEN IS EFFECTIVE IN BOTH SEXES...USEFULNESS IN MALES IS LIMITED... /ESTROGENS/
MANY CARCINOMAS OF BREAST ARE DEPENDENT UPON PROPER HORMONAL ENVIRONMENT... FAVORABLE RESPONSES CAN BE OBTAINED IN ABOUT 60 TO 70% OF PT /AFTER ADMIN OF ESTROGENS/ IF ESTROGEN RECEPTORS ARE PRESENT IN THE TUMOR... /ESTROGENS/
SUPPRESSION OF POST-PARTUM LACTATION. ESTROGENS...ARE USED TO DECR MILK PRODUCTION IN POST-PARTUM PERIOD. ESTROGENS...INHIBIT ACTION OF PROLACTIN & ARE MORE EFFECTIVE IN IMMEDIATE POST-PARTUM PERIOD THAN AFTER LACTATION IS ESTABLISHED. /ESTROGENS/
MEDICATION (VET): ESTROGENIC HORMONE THERAPY

Pharmacology

Hexestrol is a synthetic hydrogenated derivative of diethylstilbestrol (DES). Hexestrol exhibits strong affinity for estrogen receptors that are overexpressed in some types of cancers. When conjugated with a neoplastic drug, hexestrol may selectively concentrate the cytotoxic agent in estrogen receptor-rich tumors. This agent may also be mutagenic. (NCI04)

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

Mechanism of Action

...INCR IN SYNTHESIS OF VARIOUS TYPES OF RNA & PROTEIN...STIMULATION OF DNA SYNTHESIS... IT IS NOT CLEAR WHETHER PROMINENT...STIMULATION OF RNA SYNTHESIS IS RESULT OF INCR RNA POLYMERASE ACTIVITY, INCR CHROMATIN TEMPLATE ACTIVITY, ALTERED NUCLEAR TRANSPORT PHENOMENA, OR COMBINATIONS THEREOF. /ESTROGENS/
...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/
ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Health Hazard

Other CAS

84-16-2
5635-50-7

Wikipedia

Hexestrol
4-[(1R,2S)-1-ethyl-2-(4-hydroxyphenyl)butyl]phenol
Sinestrol

Drug Warnings

HEXESTROL IS CONTRAINDICATED DURING PREGNANCY.
CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/
IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

FROM ANETHOLE HYDROGEN BROMIDE: CAMPBELL ET AL, PROC ROY SOC B128, 253 (1940)...US PATENT 2,357,985 (1944)... BY REDUCTION OF GRIGNARD COMPD WITH COBALTOUS CHLORIDE: KHARASCH ET AL, J AM CHEM SOC 65, 491 (1943).

Analytic Laboratory Methods

HEXESTROL, QUALITATIVE IDENTIFICATION: ULTRAVIOLET & INFRARED SPECTROPHOTOMETRY.
HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.
DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

ELECTRON CAPTURE GLC DETERMINATION OF HEXESTROL RESIDUES IN BOVINE TISSUES.

Interactions

EFFECTS OF ESTROGENS CAN BE BLOCKED BY INHIBITORS OF RNA SYNTHESIS (DACTINOMYCIN) OR PROTEIN SYNTHESIS (CYCLOHEXIMIDE). /ESTROGENS/
ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15
1: Syasina IG, Shved NA. Hexestrol- and nonylphenol-induced differential vitellogenin synthesis in female and male barfin plaice Liopsetta pinnifasciata. Environ Toxicol Pharmacol. 2015 Mar;39(2):597-605. doi: 10.1016/j.etap.2015.01.014. Epub 2015 Feb 2. PubMed PMID: 25682006.
2: Chen X, Ma Y, Chen D, Ma M, Li C. Electrochemical fabrication of polymerized imidazole-based ionic liquid bearing pyrrole moiety for sensitive determination of hexestrol in chicken meat. Food Chem. 2015 Aug 1;180:142-9. doi: 10.1016/j.foodchem.2015.02.038. Epub 2015 Feb 14. PubMed PMID: 25766811.
3: Hu WY, Kang XJ, Zhang C, Yang J, Ling R, Liu EH, Li P. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Apr 15;957:7-13. doi: 10.1016/j.jchromb.2014.02.036. Epub 2014 Mar 2. PubMed PMID: 24636894.
4: Zhu Y, Qin Tan Y, Leung LK. Assessing placental corticotrophin-releasing hormone disruption by hexestrol in a cell model. Environ Toxicol Pharmacol. 2016 Dec;48:197-202. doi: 10.1016/j.etap.2016.10.003. Epub 2016 Oct 12. PubMed PMID: 27816005.
5: Pop AR, Groza I, Miclăuş V, Ciupe S, Muţiu G, Borzan M. The influence of hexestrol diacetate on gametogene function in male rabbit. Rom J Morphol Embryol. 2011;52(1 Suppl):413-7. PubMed PMID: 21424085.
6: Xu Q, Wang M, Yu S, Tao Q, Tang M. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Analyst. 2011 Dec 7;136(23):5030-7. doi: 10.1039/c1an15494j. Epub 2011 Oct 12. PubMed PMID: 21994916.
7: de Oliveira JM, Simões MJ, Mora OA, Simões RS, Oliveira-Filho RM, Oliveira PB, Baracat EC, Soares JM Jr. Effects of hexestrol on mouse ovarian morphology and ovulation. Maturitas. 2008 Jun 20;60(2):153-7. doi: 10.1016/j.maturitas.2008.05.002. Epub 2008 Jun 17. PubMed PMID: 18562135.
8: Tobioka H, Kawashima R. Hexestrol residues and metabolites in the tissues of wethers injected with hexestrol dicaprylate or hexestrol. J Anim Sci. 1985 Feb;60(2):511-8. PubMed PMID: 2985528.
9: Liehr JG, Ballatore AM, Dague BB, Ulubelen AA. Carcinogenicity and metabolic activation of hexestrol. Chem Biol Interact. 1985 Oct;55(1-2):157-76. PubMed PMID: 2998630.
10: Nong S, Lin F, Huang X, Yuan D. Preparation of a stir bar sorptive extraction coating based on molecularly imprinted polymer and its application in the extraction of dienestrol and hexestrol in complicated samples. Se Pu. 2012 Nov;30(11):1133-42. PubMed PMID: 23451515.
11: Sakakibara Y, Oda T, Hirata A, Matsuhashi M, Sato Y. Effect of meso-hexestrol, a synthetic estrogen, on S-tubulin. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3419-22. PubMed PMID: 1965496.
12: George MJ, Marjanovic L, Williams DB. Picogram-level quantification of some growth hormones in bovine urine using mixed-solvent bubble-in-drop single drop micro-extraction. Talanta. 2015 Nov 1;144:445-50. doi: 10.1016/j.talanta.2015.06.070. Epub 2015 Jul 2. PubMed PMID: 26452846.
13: Tobioka H, Kawashima R. Gas-liquid chromatographic determination of hexestrol residues in adipose tissue. J Assoc Off Anal Chem. 1981 May;64(3):709-13. PubMed PMID: 6263853.
14: Sakakibara Y, Hasegawa K, Oda T, Saitô H, Kodama M, Hirata A, Matsuhashi M, Sato Y. Effects of synthetic estrogens, (R,R)-(+)-, (S,S)-(-)-, dl- and meso-hexestrol stereoisomers on microtubule assembly. Biochem Pharmacol. 1990 Jan 1;39(1):167-72. PubMed PMID: 2153376.
15: Zablocki JA, Katzenellenbogen JA, Carlson KE, Norman MJ, Katzenellenbogen BS. Estrogenic affinity labels: synthesis, irreversible receptor binding, and bioactivity of aziridine-substituted hexestrol derivatives. J Med Chem. 1987 May;30(5):829-38. PubMed PMID: 3033242.
16: Li L, Su M, Shi X, Wang Y, Wang M, He J. [Determination of estrogen residues in drinking water by on-line solid phase extraction based on sol-gel technique coupled with high performance liquid chromatography]. Se Pu. 2014 Feb;32(2):194-7. Chinese. PubMed PMID: 24822457.
17: Feil V, Aschbacher PW, Lamoureaux CH, Mansager ER. Carbon-14-labeled diethylstilbestrol synthesis by the McMurry method: concurrent formation of hexestrol. Science. 1977 Nov 4;198(4316):510-1. PubMed PMID: 910142.
18: Ouellet R, Rousseau J, Brasseur N, van Lier JE, Diksic M, Westera G. Synthesis, receptor binding, and target-tissue uptake of carbon-11 labeled carbamate derivatives of estradiol and hexestrol. J Med Chem. 1984 Apr;27(4):509-13. PubMed PMID: 6323712.
19: Kubista E, Grünberger W, Wolf G. [The effect of hexestrol on the breast in climacteric women (author's transl)]. Wien Med Wochenschr. 1979 Jan 15;129(1):16-9. German. PubMed PMID: 419761.
20: Katzenellenbogen JA, Myers HN, Johnson HJ Jr, kempton RJ, Carlson KE. Estrogen photoaffinity labels. 1. Chemical and radiochemical synthesis of hexestrol diazoketone and azide derivatives; photochemical studies in solution. Biochemistry. 1977 May 3;16(9):1964-70. PubMed PMID: 870033.

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